tert-butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate
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Overview
Description
tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an oxolan (tetrahydrofuran) ring, and a carbamate functional group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolan derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and 3-oxo-2-[(oxolan-3-yl)methyl]propyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted carbamates .
Scientific Research Applications
tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate
Uniqueness
tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate is unique due to its combination of a tert-butyl group, an oxolan ring, and a carbamate functional group. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications .
Properties
CAS No. |
1803603-88-4 |
---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.3 |
Purity |
85 |
Origin of Product |
United States |
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